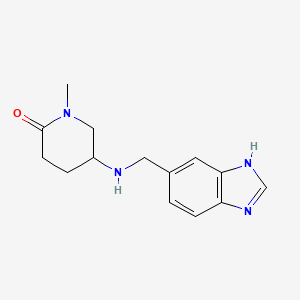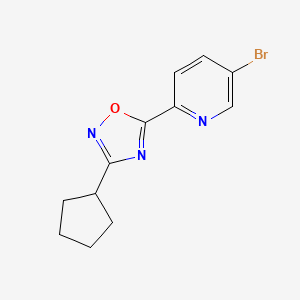![molecular formula C12H17BrN2O3S B7440271 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or signaling pathways involved in cell growth, inflammation, or microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol in lab experiments is its potential to induce specific biological effects. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, as it may cause adverse effects in vivo.
Orientations Futures
There are several future directions for the research of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol. One possible direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action and identify specific targets for its biological effects. Furthermore, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol has been reported using different methods. One of the most common methods involves the reaction of 3-bromo-2-methylpyridine-4-carbaldehyde with thiosemicarbazide in the presence of acetic acid to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-bromoacetic acid to form the desired compound.
Applications De Recherche Scientifique
The potential applications of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol in scientific research are diverse. This compound has been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its anti-microbial properties, as it has been shown to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
4-[[(3-bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-9-11(13)10(2-5-14-9)15-8-12(16)3-6-19(17,18)7-4-12/h2,5,16H,3-4,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDHBYGWMWUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)NCC2(CCS(=O)(=O)CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)


![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)
![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)
![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)
![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)

![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)